N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(3-CHLORO-4-METHYLPHENYL)ETHANEDIAMIDE
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Overview
Description
N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(3-chloro-4-methylphenyl)ethanediamide is a complex organic compound that features a piperazine ring, a bromophenyl group, and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(3-chloro-4-methylphenyl)ethanediamide typically involves multiple steps. One common method involves the reaction of 4-bromobenzoyl chloride with piperazine to form an intermediate, which is then reacted with 3-chloro-4-methylphenylamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(3-chloro-4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(3-chloro-4-methylphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antiproliferative agent.
Industrial Applications: The compound is also investigated for its use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(3-chloro-4-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The piperazine ring and the bromophenyl group are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits good antibacterial activity.
Uniqueness
N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(3-chloro-4-methylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24BrClN4O3 |
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Molecular Weight |
507.8g/mol |
IUPAC Name |
N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(3-chloro-4-methylphenyl)oxamide |
InChI |
InChI=1S/C22H24BrClN4O3/c1-15-2-7-18(14-19(15)24)26-21(30)20(29)25-8-9-27-10-12-28(13-11-27)22(31)16-3-5-17(23)6-4-16/h2-7,14H,8-13H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
HDUXMNNEPQUVEI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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